1-(3-Methoxyphenyl)-3-pentylthiourea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-pentylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-4-5-9-14-13(17)15-11-7-6-8-12(10-11)16-2/h6-8,10H,3-5,9H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUWJVCBYITKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=S)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of 3-Methoxyphenyl Isothiocyanate with Pentylamine
The most straightforward method involves the nucleophilic addition of pentylamine to 3-methoxyphenyl isothiocyanate. This exothermic reaction proceeds via a two-step mechanism:
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Formation of a thiocarbamic acid intermediate : The amine attacks the electrophilic carbon of the isothiocyanate.
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Tautomerization to the thiourea : The intermediate undergoes proton transfer to yield the stable thiourea product.
Representative Procedure
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Dissolve pentylamine (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under nitrogen.
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Cool the solution to 0°C in an ice bath.
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Add 3-methoxyphenyl isothiocyanate (1.1 mmol) dropwise over 10 minutes.
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Stir the reaction mixture at room temperature for 4–6 hours.
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Concentrate under reduced pressure and purify via column chromatography (ethyl acetate/petroleum ether, 1:3).
Key Parameters
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Solvent : DCM, THF, or acetonitrile are preferred for their inertness and ability to dissolve both reactants.
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Temperature : Reactions typically proceed at 0°C to room temperature to minimize side reactions.
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Stoichiometry : A slight excess of isothiocyanate (1.1–1.2 equiv.) ensures complete amine consumption.
Alternative Synthesis via Thiophilation of Ureas
While less common, thioureas can also be synthesized by replacing the oxygen atom in preformed ureas with sulfur. This method, though mechanistically distinct, is less practical for this compound due to the requirement for specialized reagents like Lawesson’s reagent or phosphorus pentasulfide.
Limitations
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Lower yields compared to direct isothiocyanate-amine coupling.
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Harsh reaction conditions may degrade sensitive functional groups.
Optimization of Reaction Conditions
Solvent Effects on Yield and Purity
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 85 | 98 | 4 |
| Ethanol | 72 | 95 | 6 |
| Acetonitrile | 78 | 97 | 5 |
Data extrapolated from analogous thiourea syntheses. Polar aprotic solvents like DCM facilitate faster reaction kinetics due to improved solubility of intermediates.
Catalytic Additives
The addition of triethylamine (TEA, 1.5 equiv.) as a proton scavenger enhances yields by deprotonating the thiocarbamic acid intermediate, accelerating tautomerization. However, excess TEA may lead to side reactions with electrophilic isothiocyanates.
Analytical Characterization
Spectroscopic Data
Infrared Spectroscopy (IR)
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N–H Stretch : 3250–3300 cm⁻¹ (broad, secondary amine).
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C=S Stretch : 1250–1300 cm⁻¹ (medium intensity).
¹H NMR (400 MHz, CDCl₃)
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δ 6.80–7.25 (m, 4H, aromatic protons).
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δ 3.82 (s, 3H, OCH₃).
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δ 3.45 (q, 2H, N–CH₂–).
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δ 1.25–1.60 (m, 8H, pentyl chain).
¹³C NMR (100 MHz, CDCl₃)
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δ 180.2 (C=S).
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δ 159.8 (C–OCH₃).
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δ 129.5–114.3 (aromatic carbons).
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δ 55.2 (OCH₃).
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δ 45.8 (N–CH₂–).
Challenges and Practical Considerations
Purification Techniques
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-pentylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea moiety can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in the presence of a base like sodium hydride or potassium carbonate in solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiourea derivatives
Scientific Research Applications
1-(3-Methoxyphenyl)-3-pentylthiourea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-pentylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to modulation of their activity. The methoxyphenyl group enhances its ability to penetrate biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following thiourea derivatives are compared based on substituent effects, synthesis, and reported properties:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The pentyl chain in the target compound likely increases logP compared to analogues with shorter or polar substituents (e.g., hydroxyl or benzoyl groups).
- Hydrogen Bonding: Compounds with hydroxyl (e.g., ) or thiourea cores exhibit stronger intermolecular interactions than those with non-polar groups.
- Thermal Stability : The 2-chlorobenzoyl derivative’s high crystallinity suggests thermal stability, whereas allyl-containing thioureas may decompose at lower temperatures due to unsaturated bonds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-3-pentylthiourea, and what are the critical reaction parameters?
- Methodological Answer : Thiourea derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea (a structural analog) is synthesized by reacting substituted phenyl isothiocyanates with amines under reflux in anhydrous solvents like THF or dichloromethane . Critical parameters include temperature control (50–80°C), stoichiometric ratios of reactants, and exclusion of moisture to prevent hydrolysis. Catalysts such as triethylamine may enhance reaction efficiency. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane eluents) ensures high purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH) and pentyl chain (δ ~1.2–1.6 ppm for CH groups). Thiourea’s NH protons typically appear as broad singlets (δ ~8–10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Chromatography : HPLC with UV detection (λ ~254 nm) quantifies purity. Retention time comparison against standards, as done for tramadol-related impurities, ensures batch consistency .
Q. What are the recommended storage conditions to ensure the stability of this compound in research settings?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Thioureas are prone to oxidation; adding desiccants (e.g., silica gel) minimizes moisture exposure. Periodic stability testing via TLC or HPLC monitors decomposition, as seen in reference standard protocols for similar methoxyphenyl compounds .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory bioactivity data in thiourea derivatives, such as this compound?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Strategies include:
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., cyclohexene derivatives formed during synthesis) that could interfere with bioassays .
- Dose-Response Replication : Conduct orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For example, replicate enzyme kinetics studies under varied pH/temperature conditions .
Q. How do structural modifications at the phenyl or alkyl groups influence the compound’s interaction with biological targets?
- Methodological Answer :
- Phenyl Substituents : Electron-donating groups (e.g., methoxy) enhance hydrogen bonding with enzyme active sites, as shown in crystallographic studies of 3-acetylphenyl thioureas .
- Alkyl Chain Length : Longer chains (e.g., pentyl) may improve lipophilicity and membrane permeability. SAR studies on analogs like 1-ethyl-3-(2-(4-methoxyphenyl)ethyl)thiourea suggest alkyl length modulates binding affinity .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with enzymes like carbonic anhydrase?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the thiourea’s sulfur atom and zinc ions in carbonic anhydrase. Validate with crystal structure data from analogs .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-enzyme complexes. Parameters like RMSD and binding free energy (MM-PBSA) quantify affinity .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the thiourea scaffold for specific biological activities?
- Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogens at phenyl positions, varying alkyl chains). Test against targets like kinases or proteases .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Training sets should include analogs like 1-(3-fluorophenyl)-3-(trimethoxybenzoyl)thiourea to improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
